molecular formula C39H69NO4 B15167711 3,5-Pyridinedicarboxylic acid, dihexadecyl ester CAS No. 648880-74-4

3,5-Pyridinedicarboxylic acid, dihexadecyl ester

Cat. No.: B15167711
CAS No.: 648880-74-4
M. Wt: 616.0 g/mol
InChI Key: LRFMEXCBRYYZHJ-UHFFFAOYSA-N
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Description

3,5-Pyridinedicarboxylic acid, dihexadecyl ester is an organic compound derived from pyridine. It is a diester of 3,5-pyridinedicarboxylic acid, where the carboxylic acid groups are esterified with hexadecanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pyridinedicarboxylic acid, dihexadecyl ester typically involves the esterification of 3,5-pyridinedicarboxylic acid with hexadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

3,5-Pyridinedicarboxylic acid, dihexadecyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,5-Pyridinedicarboxylic acid, dihexadecyl ester involves its interaction with specific molecular targets. For instance, as a competitive inhibitor of butyrobetaine hydroxylase, it binds to the active site of the enzyme, preventing the conversion of butyrobetaine to carnitine. This inhibition can affect carnitine biosynthesis and related metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Pyridinedicarboxylic acid, dihexadecyl ester is unique due to its specific esterification with hexadecanol, which imparts distinct physical and chemical properties. Its ability to inhibit butyrobetaine hydroxylase sets it apart from other pyridinedicarboxylic acid derivatives, making it valuable for specific biochemical and industrial applications .

Properties

CAS No.

648880-74-4

Molecular Formula

C39H69NO4

Molecular Weight

616.0 g/mol

IUPAC Name

dihexadecyl pyridine-3,5-dicarboxylate

InChI

InChI=1S/C39H69NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-43-38(41)36-33-37(35-40-34-36)39(42)44-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-35H,3-32H2,1-2H3

InChI Key

LRFMEXCBRYYZHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C1=CC(=CN=C1)C(=O)OCCCCCCCCCCCCCCCC

Origin of Product

United States

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